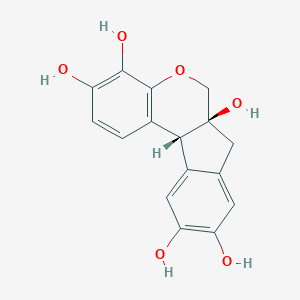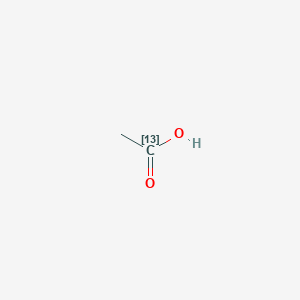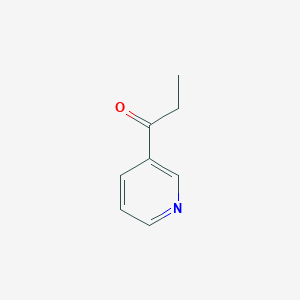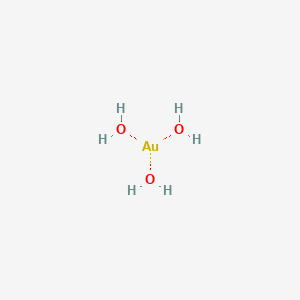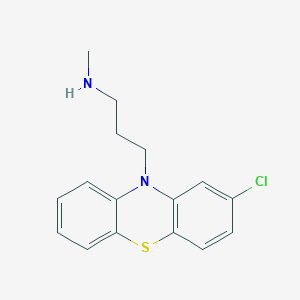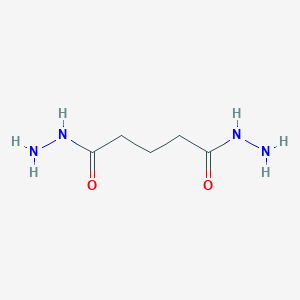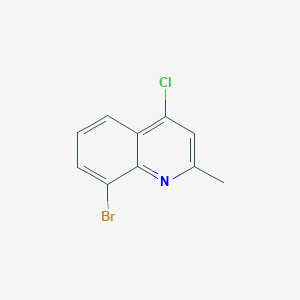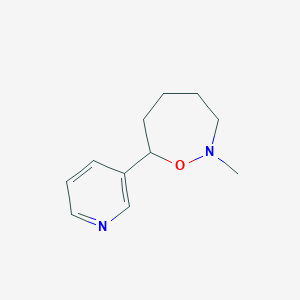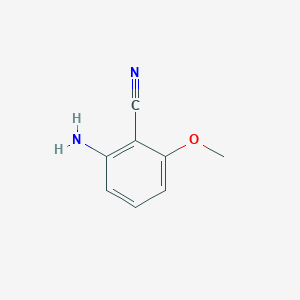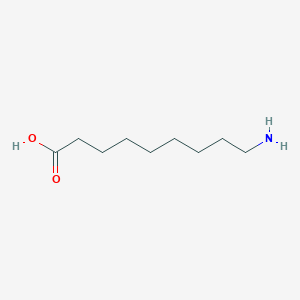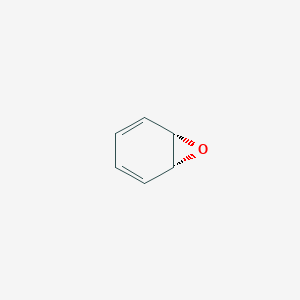
Benzene oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene oxide, also known as oxepin, is a cyclic organic compound with the chemical formula C6H6O. It is an important intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and polymers. Benzene oxide is a highly reactive compound that can undergo various chemical reactions, making it a versatile compound for many applications.
Wissenschaftliche Forschungsanwendungen
Epidemiological and Molecular Epidemiological Studies
Benzene oxide, a metabolite of benzene, has been identified as a significant factor in epidemiological studies. Researchers have linked benzene exposure, including benzene oxide, to increased risks of leukemia and lymphoma among workers. Biomarkers such as benzene oxide–protein adducts and altered expression of certain genes in lymphocytes have been associated with benzene exposure. Additionally, the risk of benzene hematotoxicity might be influenced by variations in genes involved in benzene metabolism, such as CYP2E1 and GSTT1 (Li & Yin, 2006).
Catalytic Ozonation for Benzene Removal
Benzene oxide's reactivity has been exploited in studies aiming to remove benzene from aqueous solutions and air streams. Copper oxide nanoparticles have been used as a catalyst in the ozonation process, showing a dependency on various parameters for the removal of benzene (Mohammadi et al., 2017). Additionally, zeolite-supported metal oxide nanoparticles have shown promise in catalytic ozonation of benzene at room temperature, with certain metal oxides like MnO2/ZSM-5 demonstrating significant activity (Haibao Huang et al., 2015).
Photocatalytic Removal of Benzene
Silica-functionalized graphene oxide/ZnO coated on fiberglass has been researched for the photocatalytic removal of benzene from air streams. The research indicates that this composite can significantly degrade benzene, providing a potential solution for reducing industrial emissions (Jafari et al., 2018).
DNA Repair and Carcinogenicity
Benzene oxide is involved in the formation of DNA adducts, such as 7-phenylguanine, and plays a role in carcinogenesis. Studies have shown the importance of DNA repair pathways, like base excision repair (BER) and nucleotide excision repair (NER), in the removal of benzene-induced DNA lesions. The analysis of benzene oxide-DNA adducts and their implications in cancer development has been a critical area of research (Hartwig, 2010) (Zarth et al., 2014).
Detoxification and Biochemical Pathways
Benzene oxide is a substrate for glutathione S-transferases (GSTs), enzymes critical in detoxification processes. The interaction of GSTs with benzene oxide, leading to the formation of S-phenylglutathione, is a significant pathway for the in vivo detoxification of benzene oxide. The roles of different GSTs in this process have been quantified, highlighting the critical role of GSTT1 and GSTP1 (Zarth et al., 2015).
Eigenschaften
CAS-Nummer |
1488-25-1 |
|---|---|
Produktname |
Benzene oxide |
Molekularformel |
C6H6O |
Molekulargewicht |
94.11 g/mol |
IUPAC-Name |
7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C6H6O/c1-2-4-6-5(3-1)7-6/h1-6H |
InChI-Schlüssel |
WDFZWSZNOFELJY-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C[C@@H]2[C@@H](O2)C=C1 |
SMILES |
C1=CC2C(O2)C=C1 |
Kanonische SMILES |
C1=CC2C(O2)C=C1 |
Synonyme |
enzene oxide benzene oxide, conjugate acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



